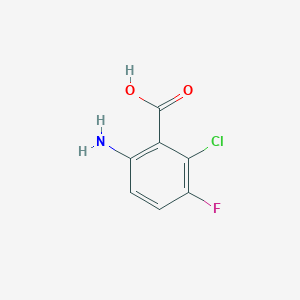

6-Amino-2-chloro-3-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

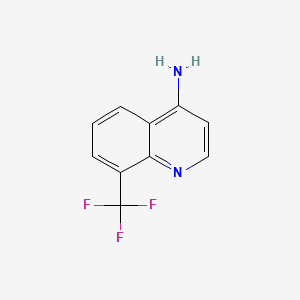

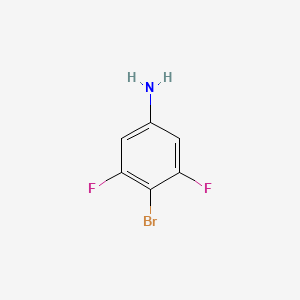

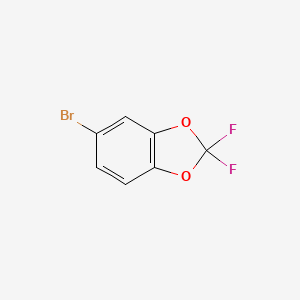

6-Amino-2-chloro-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicidal Activity

6-Amino-2-chloro-3-fluorobenzoic acid and its derivatives demonstrate potential applications in herbicides. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea, derived from 3-chloro-4-fluorobenzoic acid, and revealed its herbicidal activity in preliminary biological tests. The compound's structure was determined by IR, 1H NMR, and elemental analysis, confirming its potential use in agricultural weed control Chemistry World.

Antibacterial Agents

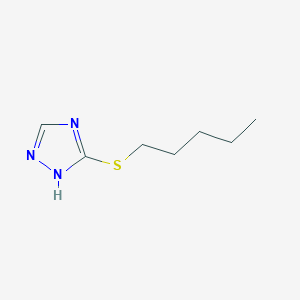

The compound's derivatives have also been explored for their antibacterial properties. B. S. Holla, K. Bhat, and N. S. Shetty (2003) synthesized new fluorine-containing thiadiazolotriazinones using 4-fluoro-3-(Phenoxy)phenyl, 4-fluorophen-yl groups, and other related compounds. These synthesized compounds demonstrated promising antibacterial activity, indicating the potential use of this compound derivatives in developing new antibacterial agents Phosphorus, Sulfur, and Silicon and the Related Elements.

Organic Synthesis and Chemical Analysis

In the domain of organic synthesis and chemical analysis, M. Kollmar, R. Parlitz, S. Oevers, and G. Helmchen (2003) conducted a study on 2-Amino-3-fluorobenzoic acid, discussing its various chemical properties and applications in synthesis processes. This research provides insights into the chemical behavior and potential applications of the compound in various synthesis and analytical procedures Organic Syntheses.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Benzylic compounds, which include 6-amino-2-chloro-3-fluorobenzoic acid, typically interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of this compound involves interactions with its targets. These interactions can involve various mechanisms, such as free radical reactions . For instance, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a succinimidyl radical. This radical can then remove a hydrogen atom from the benzylic position of the compound to form succinimide .

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .

Propiedades

IUPAC Name |

6-amino-2-chloro-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGYJZVTVDARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.